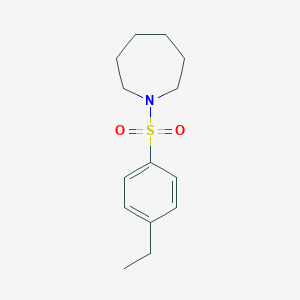
1-(4-Ethylphenyl)sulfonylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenyl)sulfonylazepane is an organic compound that belongs to the class of sulfonyl azepanes It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and a 4-ethylbenzenesulfonyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)sulfonylazepane typically involves the reaction of 4-ethylbenzenesulfonyl chloride with azepane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into a reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)sulfonylazepane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted azepane derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(4-Ethylphenyl)sulfonylazepane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)sulfonylazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the azepane ring can interact with receptor sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Azepane: A seven-membered nitrogen-containing heterocycle without the sulfonyl group.
1-(4-Methylbenzenesulfonyl)azepane: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Chlorobenzenesulfonyl)azepane: Similar structure but with a chlorine atom instead of an ethyl group.
Uniqueness
1-(4-Ethylphenyl)sulfonylazepane is unique due to the presence of the 4-ethylbenzenesulfonyl group, which imparts distinct chemical and biological properties. The ethyl group can influence the compound’s lipophilicity and steric interactions, potentially leading to different reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H21NO2S |
|---|---|
Molecular Weight |
267.39 g/mol |
IUPAC Name |
1-(4-ethylphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H21NO2S/c1-2-13-7-9-14(10-8-13)18(16,17)15-11-5-3-4-6-12-15/h7-10H,2-6,11-12H2,1H3 |
InChI Key |
RRQJQPTXPQMYNK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B272160.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272161.png)
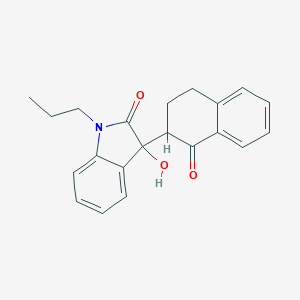
![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272164.png)
![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272166.png)
![3-[2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272167.png)
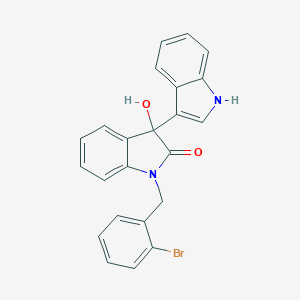
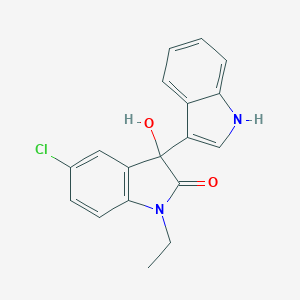


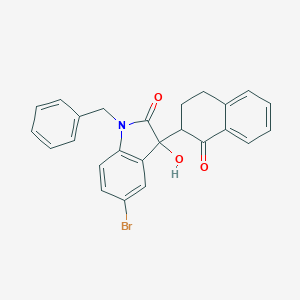
![5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272177.png)
![5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272178.png)
![4-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-2,3-dihydro-1H-indol-1-yl]butanenitrile](/img/structure/B272182.png)
